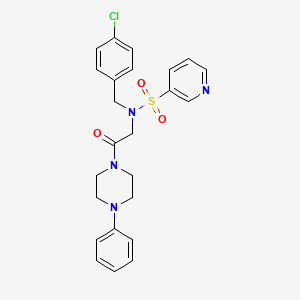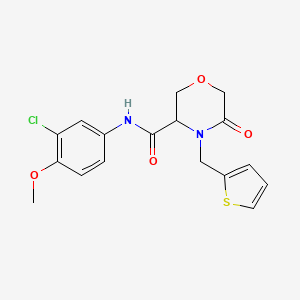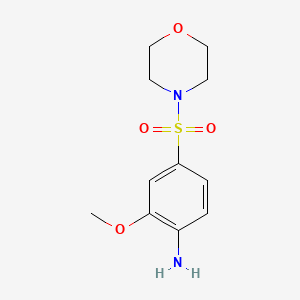
2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine (MMS) is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. MMS is a white crystalline solid with a molecular weight of 238.3 g/mol, and it is soluble in aqueous solutions of ethanol, acetone, and ethyl acetate. It is a highly polar compound due to its two sulfonyl groups, and it has a melting point of approximately 106°C.
Applications De Recherche Scientifique
Antimicrobial Activity : A study described the synthesis of novel derivatives involving 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine, which showed significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Cardiovascular Biology : Another research focused on a derivative of this compound, exploring its slow-releasing hydrogen sulfide properties. The study highlighted its utility in understanding the cardiovascular effects of hydrogen sulfide, indicating potential therapeutic applications in cardiovascular diseases (Li et al., 2008).
Organic Synthesis : A paper detailed the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, showcasing the compound's role in facilitating complex chemical reactions. This points to its importance in synthetic organic chemistry (Sosnovskikh & Usachev, 2001).
Antimicrobial and Modulating Activity : Research demonstrated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a related compound, against various microorganisms. This underlines its potential in addressing multi-drug resistant strains in medical applications (Oliveira et al., 2015).
Molluscicidal Agent : A compound structurally similar to 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine was synthesized and found to have significant molluscicidal effects. This opens up possibilities for its use in agricultural and pest control applications (Duan et al., 2014).
Propriétés
IUPAC Name |
2-methoxy-4-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPUYQHEQYYPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

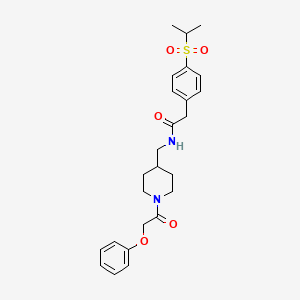
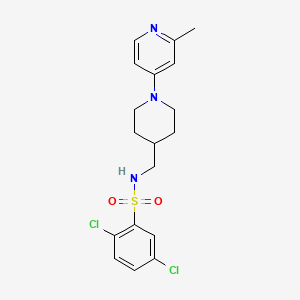
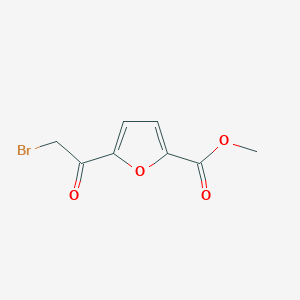
![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)

![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)
![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)

![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)
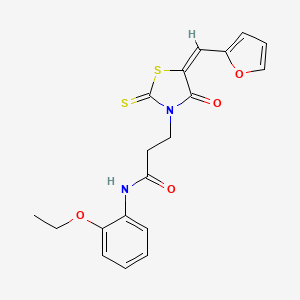
![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)
